2-Nitro-5-phenoxytoluene
Overview
Description
2-Nitro-5-phenoxytoluene is a chemical compound that is part of the broader family of nitrotoluenes, which are important in the production of various industrial chemicals and materials. Its study encompasses various fields, including organic synthesis, molecular structure analysis, and the investigation of its chemical and physical properties.
Synthesis Analysis
The synthesis of related nitrotoluenes and compounds involves catalytic processes, such as the hydroxylation of benzene to phenol, which can be catalyzed by nickel complexes in the presence of hydrogen peroxide (Morimoto et al., 2015). Although direct synthesis methods for 2-Nitro-5-phenoxytoluene are not explicitly detailed, understanding the catalytic processes provides a foundation for synthesizing related compounds.
Molecular Structure Analysis
Molecular structure and internal rotational barriers of nitrotoluenes have been studied using density functional theory (DFT), indicating planarity and non-planarity in molecules related to 2-Nitro-5-phenoxytoluene (Chen & Chen, 2001). These studies are essential for understanding the structural dynamics and electronic properties that influence the chemical behavior of nitrotoluenes.
Chemical Reactions and Properties
Studies on the decomposition mechanisms of nitrotoluenes reveal various pathways, including the formation of different intermediates and products depending on the conditions (Chen et al., 2006). This knowledge helps predict the reactivity and stability of 2-Nitro-5-phenoxytoluene under different chemical environments.
Physical Properties Analysis
The physical properties of nitrotoluenes, including 2-Nitro-5-phenoxytoluene, are influenced by their molecular structure. Electron diffraction studies provide insights into bond lengths and angles, offering a deeper understanding of the molecular geometry that affects physical properties (Shishkov et al., 1998).
Chemical Properties Analysis
The nitro and phenoxy groups in 2-Nitro-5-phenoxytoluene contribute to its solvatochromism and potential use as a probe for investigating solvent mixtures (Nandi et al., 2012). Such chemical properties are crucial for applications in materials science and analytical chemistry.
Scientific Research Applications
Microbial Degradation and Biotransformation:
- Nitroaromatic compounds like 2-Nitro-5-phenoxytoluene undergo biotransformation under both aerobic and anaerobic conditions, leading to various derivatives without breaking the aromatic ring. This process is significant for biodegradation technologies (Hawari et al., 2000).
Kinetics of Hydroxylation Reactions:
- Studies on the hydroxylation of benzene using nitrous oxide (N2O) on modified zeolites have implications for understanding the reaction kinetics of similar nitroaromatic compounds (Reitzmann et al., 2002).
Catalysis and Oxidation Reactions:
- Certain FeZSM-5 catalysts have been studied for their activity in the hydroxylation of benzene to phenol, which can be relevant for understanding the reactivity of nitroaromatic compounds like 2-Nitro-5-phenoxytoluene (Yuranov et al., 2004).
Thermal Decomposition Studies:
- Research on the thermal decomposition of 2-nitrotoluene, a compound structurally similar to 2-Nitro-5-phenoxytoluene, provides insights into the thermal stability and reactivity of such compounds (Zhu et al., 2017).
Biodegradation of Nitroaromatic Compounds:
- Studies on the biodegradation of nitroaromatic compounds highlight the microbial systems capable of transforming or biodegrading these compounds, which is relevant for environmental remediation (Spain, 2013).
Selective Oxidation Using Zeolites:
- Research on the selective oxidation of aromatic compounds using zeolites and mild oxidants can be applied to understand the reactivity of 2-Nitro-5-phenoxytoluene (Kustov et al., 2000).
Internal Rotational Barriers Study:
- A theoretical study of the internal rotational barriers in nitrobenzene and 2-nitrotoluene provides insights into the molecular geometries and reactivities of similar compounds (Chen & Chen, 2001).
Graphene-based Catalysts for Nitro Compound Reduction:
- Recent progress in the reduction of nitro compounds using graphene-based catalysts is relevant for the transformation of 2-Nitro-5-phenoxytoluene into other compounds (Nasrollahzadeh et al., 2020).
properties
IUPAC Name |
2-methyl-1-nitro-4-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHVZTXZLIRSTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369505 | |
Record name | 2-nitro-5-phenoxytoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-nitro-4-phenoxybenzene | |
CAS RN |
112880-83-8 | |
Record name | 2-nitro-5-phenoxytoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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